molecular formula C10H10N2O2 B010287 6-Methoxy-3-methylquinoxalin-2(1H)-one CAS No. 108833-49-4

6-Methoxy-3-methylquinoxalin-2(1H)-one

Cat. No. B010287
M. Wt: 190.2 g/mol
InChI Key: ZXYAFSDFNOGZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-methylquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

6-Methoxy-3-methylquinoxalin-2(1H)-one has several potential applications in scientific research. This compound has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 6-Methoxy-3-methylquinoxalin-2(1H)-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.

Biochemical And Physiological Effects

6-Methoxy-3-methylquinoxalin-2(1H)-one has various biochemical and physiological effects. This compound has been found to exhibit antioxidant and anti-inflammatory properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. Additionally, it has been found to exhibit antimicrobial, antiviral, and anticancer properties.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methoxy-3-methylquinoxalin-2(1H)-one in lab experiments is its wide range of potential applications. This compound has been found to exhibit various biochemical and physiological effects, making it useful for studying a variety of different biological processes. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 6-Methoxy-3-methylquinoxalin-2(1H)-one in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, and caution should be taken when handling this compound. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 6-Methoxy-3-methylquinoxalin-2(1H)-one. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes. Finally, there is a need for more studies on the toxicity of this compound and its potential side effects.

Synthesis Methods

The synthesis of 6-Methoxy-3-methylquinoxalin-2(1H)-one involves the condensation of 2-amino-3-methylpyridine with ethyl glyoxalate in the presence of a catalyst. This reaction yields the intermediate compound, which is then further reacted with methanol and hydrochloric acid to obtain the final product.

properties

IUPAC Name

6-methoxy-3-methyl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYAFSDFNOGZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470248
Record name 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-methylquinoxalin-2(1H)-one

CAS RN

108833-49-4
Record name 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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